molecular formula C21H25BO2 B1459614 2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1365692-79-0

2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1459614
CAS RN: 1365692-79-0
M. Wt: 320.2 g/mol
InChI Key: OIPUMEUHUKJHRJ-UHFFFAOYSA-N
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Description

“2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C21H25BO2 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene core, which is a type of polycyclic aromatic hydrocarbon, with two methyl groups attached to one of the ring carbon atoms. Additionally, it has a dioxaborolane group attached to the 2-position of the fluorene .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.24 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis of Luminescent Materials

This compound is utilized in the synthesis of novel pyrene-based molecules that exhibit high purity blue fluorescence. These materials show potential for use in organic light-emitting diodes (OLEDs) due to their stable blue emission properties. The synthesis involves palladium-catalyzed Suzuki coupling reactions, highlighting the compound's role in facilitating efficient bond formation between organic molecules (Jian-Yong Hu et al., 2010).

Organic Electronics and Solar Cells

The compound has been pivotal in the development of organic solar cells (OSCs) by acting as a building block for low band-gap polymers. These polymers exhibit narrow optical band gaps and high thermal stability, making them suitable for use in OSC applications. The synthesis of these copolymers involves Suzuki polycondensation, demonstrating the compound's utility in creating materials with desirable electronic properties (S. Meena et al., 2018).

Detection of Hydrogen Peroxide

Boronate ester fluorescence probes synthesized from this compound have been used for the detection of hydrogen peroxide (H2O2), a biologically relevant molecule. These probes display an "Off–On" fluorescence response to H2O2, which is crucial for various biochemical and medical applications (Emma V Lampard et al., 2018).

Nanoparticle Fabrication

It also finds applications in the fabrication of nanoparticles with enhanced brightness and emission properties. These nanoparticles are synthesized through heterodifunctional polyfluorene blocks derived from the compound and exhibit high fluorescence quantum yields. Such materials are promising for applications in bioimaging and as fluorescent markers (Christoph S. Fischer et al., 2013).

Conjugated Polyelectrolytes

Anionically functionalized polyfluorene-based conjugated polyelectrolytes synthesized using this compound offer potential for use in electro-optical devices. Their synthesis showcases the compound's versatility in creating materials with varied functional group densities, which can impact the material's electrical and optical properties (David P. Stay et al., 2013).

properties

IUPAC Name

2-(9,9-dimethylfluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO2/c1-19(2)15-11-8-7-10-14(15)18-16(19)12-9-13-17(18)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPUMEUHUKJHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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